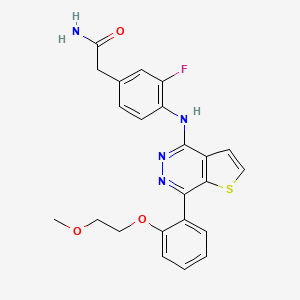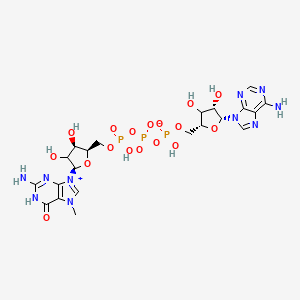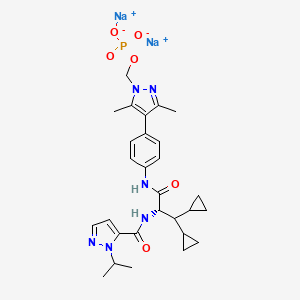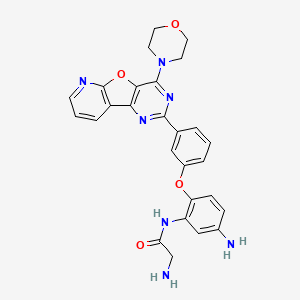![molecular formula C29H31NO4 B10831956 (2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)
(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-274 is a non-degrader compound structurally similar to GDC-0927, an estrogen receptor degrader. It serves as a partial estrogen receptor agonist in breast cancer cell lines without triggering estrogen receptor turnover. Notably, GNE-274 enhances chromatin accessibility at estrogen receptor-DNA binding sites, unlike GDC-0927. Acting as a potent inhibitor of the estrogen receptor-ligand binding domain, GNE-274 exhibits potential for cancer research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-274 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for similar compounds involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of GNE-274 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
GNE-274 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
GNE-274 has several scientific research applications, including:
Cancer Research: As a potent inhibitor of the estrogen receptor-ligand binding domain, GNE-274 is used to study estrogen receptor signaling pathways and their role in breast cancer
Chromatin Accessibility Studies: GNE-274 enhances chromatin accessibility at estrogen receptor-DNA binding sites, making it useful for studying chromatin dynamics and gene regulation
Drug Development: GNE-274 serves as a tool compound for developing new therapeutic agents targeting estrogen receptors
Mechanism of Action
GNE-274 functions as a partial estrogen receptor agonist, binding to the estrogen receptor-ligand binding domain without inducing receptor turnover. This interaction enhances chromatin accessibility at estrogen receptor-DNA binding sites, thereby influencing gene expression. The molecular targets and pathways involved include the estrogen receptor signaling pathway and chromatin remodeling complexes .
Comparison with Similar Compounds
Similar Compounds
GDC-0927: An estrogen receptor degrader that induces receptor turnover and has a different impact on chromatin accessibility compared to GNE-274
Fulvestrant: A selective estrogen receptor downregulator that promotes estrogen receptor degradation and exhibits full antagonist activity.
4-Hydroxytamoxifen: A selective estrogen receptor modulator with partial agonist activity in some tissues.
Uniqueness of GNE-274
GNE-274 is unique in its ability to enhance chromatin accessibility at estrogen receptor-DNA binding sites without triggering receptor turnover. This property distinguishes it from other estrogen receptor modulators and degraders, making it a valuable tool for studying estrogen receptor function and developing new therapeutic agents .
Properties
Molecular Formula |
C29H31NO4 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol |
InChI |
InChI=1S/C29H31NO4/c1-3-13-30-16-20(17-30)18-33-25-10-7-21(8-11-25)29-28(22-5-4-6-23(31)14-22)19(2)26-15-24(32)9-12-27(26)34-29/h4-12,14-15,20,29,31-32H,3,13,16-18H2,1-2H3/t29-/m0/s1 |
InChI Key |
ABSGIUXAPWSTBC-LJAQVGFWSA-N |
Isomeric SMILES |
CCCN1CC(C1)COC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O |
Canonical SMILES |
CCCN1CC(C1)COC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831887.png)
![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)

![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)
![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)
![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)




![N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide](/img/structure/B10831965.png)
![(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B10831968.png)

